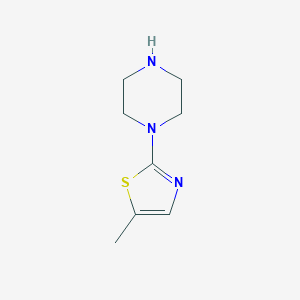

5-Methyl-2-(piperazin-1-yl)thiazole

概要

説明

Synthesis Analysis

The synthesis of 5-Methyl-2-(piperazin-1-yl)thiazole derivatives involves nucleophilic addition reactions, as well as cyclization techniques that yield the target compounds with high purity and yield. For example, Ahmed et al. (2017) described a method where the adduct of piperazine was synthesized by nucleophilic addition of benzoyl isothiocyanate in bi-molar quantity at reflux temperature, leading to compounds with notable anti-inflammatory activity (Ahmed, Molvi, & Khan, 2017).

Molecular Structure Analysis

The molecular structure of compounds related to 5-Methyl-2-(piperazin-1-yl)thiazole has been elucidated using a variety of spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectral analysis. For instance, Şahin et al. (2012) provided detailed structural insights through single-crystal X-ray diffraction and DFT calculations, offering valuable information on hydrogen bonding and π…π interactions that contribute to crystal stabilization (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of novel derivatives with enhanced biological activities. Rayala et al. (2023) reported the parallel synthesis of piperazine-tethered thiazole compounds, showing antiplasmodial activity against the Plasmodium falciparum chloroquine-resistant strain (Rayala, Chaudhari, Bunnell, Roberts, Chakrabarti, & Nefzi, 2023).

Physical Properties Analysis

The physical properties of 5-Methyl-2-(piperazin-1-yl)thiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. The studies typically characterize these aspects through physicochemical parameter evaluations, though specific details on these properties for this compound were not directly highlighted in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with biological targets, are foundational for understanding the compound's potential applications. The works of Paulrasu et al. (2014) and Patel et al. (2015) explore the synthesis of related compounds, indicating a range of biological activities, from antimicrobial to antitumor effects, which suggest the chemical versatility and potential therapeutic value of these molecules (Paulrasu et al., 2014); (Patel & Park, 2015).

科学的研究の応用

Summary of the Application

“5-Methyl-2-(piperazin-1-yl)thiazole” has been studied for its antimicrobial activity, specifically against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .

Methods of Application or Experimental Procedures

The compound, referred to as PNT in the study, was synthesized and its uptake into microbial cells was measured using fluorescence microscopy . Transmission electron microscopy (TEM) was used to investigate the influence of PNT on the configuration of microbial cells . A DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .

Results or Outcomes

PNT was taken up by more than 50% of microbial cells within 30 minutes . TEM revealed hollowed-out bacterial cytoplasms in the specimen treated with PNT, although there was no disintegration of the bacterial membrane . The DNA gyrase supercoiling assay showed a dose-dependent reduction in fluorescence intensity as the concentration of PNT increased . This suggests that PNT is taken up by microbial cells, resulting in cell disruption, and reveals that one of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .

特性

IUPAC Name |

5-methyl-2-piperazin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-7-6-10-8(12-7)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAIDZGUOXGFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610758 | |

| Record name | 1-(5-Methyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(piperazin-1-yl)thiazole | |

CAS RN |

118113-05-6 | |

| Record name | 1-(5-Methyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)